molecular formula C9H10Cl2N4O2 B7781388 8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7781388
M. Wt: 277.10 g/mol
InChI Key: XVTKNQJKNKGOGX-UHFFFAOYSA-N
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Description

“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes chloroethyl and dimethyl groups attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a purine derivative.

    Alkylation: The addition of chloroethyl groups through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Substitution Reactions: Where chlorine atoms can be replaced by other functional groups.

    Oxidation and Reduction: Modifying the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various purine derivatives.

    Study of Reaction Mechanisms: Investigating the reactivity and mechanisms of purine compounds.

Biology

    Nucleic Acid Research: Studying interactions with DNA and RNA.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploring its potential as a pharmacologically active compound.

    Cancer Research: Investigating its effects on cancer cells.

Industry

    Chemical Manufacturing: Used in the production of other chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of “8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with molecular targets such as enzymes or nucleic acids. The chloroethyl groups may form covalent bonds with nucleophilic sites, leading to inhibition of enzyme activity or modification of nucleic acids. The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler purine derivative with a single chlorine atom.

    8-Bromo-7-(2-bromoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A similar compound with bromine atoms instead of chlorine.

    1,3-Dimethylxanthine: A related compound with a different substitution pattern.

Uniqueness

“8-chloro-7-(2-chloroethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-chloro-7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4O2/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-10)8(11)12-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTKNQJKNKGOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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